molecular formula C18H21N3O3S2 B3197397 (1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1005265-80-4

(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B3197397
CAS No.: 1005265-80-4
M. Wt: 391.5 g/mol
InChI Key: FBQAIXURJXJORP-UHFFFAOYSA-N
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Description

(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-10(2)21-26(23,24)13-5-6-15-16(9-13)25-18(19-15)20-17(22)14-8-11-3-4-12(14)7-11/h3-6,9-12,14,21H,7-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQAIXURJXJORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a benzo[d]thiazole moiety and a sulfamoyl group. Its structural complexity suggests potential interactions with various biological targets.

Structural Formula

C17H19N3O3S\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

Key Features

  • Bicyclic System : Provides rigidity and specificity in binding to biological targets.
  • Sulfamoyl Group : Enhances solubility and potential interaction with enzymes.

Antiviral Properties

Recent studies have identified compounds similar to the target molecule as inhibitors of viral enzymes. For instance, derivatives of benzisothiazolone have shown significant antiviral activity against HIV-1 by inhibiting reverse transcriptase (RT) and ribonuclease H (RNase H) activities. These compounds demonstrated low cytotoxicity with IC50 values below 1 µM, indicating high potency against viral replication .

The proposed mechanism involves the inhibition of key enzymes in viral replication pathways:

  • Reverse Transcriptase : Essential for converting viral RNA into DNA.
  • Ribonuclease H : Involved in the degradation of RNA during DNA synthesis.

Inhibitory Activity

A structure-activity relationship (SAR) analysis revealed that modifications to the benzisothiazolone core could enhance inhibitory potency. For example, compounds with specific substitutions exhibited IC50 values ranging from 1 to 6 µM against RT activity .

Study 1: Antiviral Efficacy

In a study investigating the efficacy of related compounds, researchers screened over 65,000 compounds to identify inhibitors of HIV reverse transcriptase. The study highlighted two promising candidates with effective concentrations around 1.68 µM and 2.68 µM .

Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds. Results indicated favorable profiles with high oral bioavailability and low toxicity levels in animal models, suggesting potential for further development as therapeutic agents .

Comparative Analysis of Similar Compounds

Compound NameStructure TypeIC50 (µM)Target EnzymeNotes
Compound 1Benzisothiazolone1.68Reverse TranscriptaseHigh antiviral activity
Compound 2Benzisothiazolone2.68RNase HLow cytotoxicity
Target CompoundBicyclic AmideTBDTBDPotential for antiviral use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

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